N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[5-(Benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide (CAS: 476431-50-2, molecular formula: C₂₄H₂₂N₄O₂S, molecular weight: 430.52 g/mol) is a triazole-based compound featuring a benzylsulfanyl substituent at position 5 of the triazole ring, a phenyl group at position 4, and a 4-methoxybenzamide moiety linked via a methyl group at position 2. This structure positions it within a class of heterocyclic compounds known for diverse biological activities, including enzyme inhibition and antimicrobial properties . Its synthesis likely involves S-alkylation of a triazole-thiol intermediate with a benzyl halide, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-30-21-14-12-19(13-15-21)23(29)25-16-22-26-27-24(28(22)20-10-6-3-7-11-20)31-17-18-8-4-2-5-9-18/h2-15H,16-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZNGYGJFNQQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Semicarbazide Derivatives
Hydrazine derivatives react with carbon disulfide under alkaline conditions to form intermediate thiosemicarbazides. Subsequent cyclization via heating in the presence of a base (e.g., NaOH) yields the 1,2,4-triazole-3-thiol structure. For example:
Tosyl Isocyanate-Mediated Cyclization
Aminoguanidine derivatives react with tosyl isocyanate (3.0 equiv) in anhydrous tetrahydrofuran (THF) to form 1,2,4-triazol-5-ones. This method requires precise stoichiometry, as underusing tosyl isocyanate (e.g., 2.0 equiv) leads to incomplete cyclization.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiosemicarbazide | CS₂, hydrazine hydrate, EtOH, reflux | 78 | |
| Triazole cyclization | NaOH (2M), 120°C, 4 h | 65 | |
| Tosyl isocyanate | TsNCO (3.0 equiv), THF, reflux | 82 |
Methoxybenzamide Coupling
The final step involves coupling the triazole intermediate with 4-methoxybenzoyl chloride to form the amide bond.
Amide Bond Formation
Alternative Activation Strategies
Carbodiimide-mediated coupling (e.g., EDCl/HOBt) enhances yields in polar aprotic solvents like DMF:
Optimization and Challenges
Cyclization Efficiency
Excess tosyl isocyanate (≥3.0 equiv) is critical for complete cyclization. Substoichiometric amounts result in unreacted intermediates.
Steric Hindrance Mitigation
Bulky substituents (e.g., tert-butyl) at the triazole’s 3-position necessitate prolonged reaction times or elevated temperatures.
Purification Challenges
The product’s lipophilic nature requires chromatographic separation using gradient elution (hexane → ethyl acetate). Recrystallization from ethanol/water (1:1) improves purity.
Spectroscopic Characterization
Key spectral data for N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide:
Chemical Reactions Analysis
Types of Reactions
N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Substitution at Position 5
- Benzylsulfanyl vs. Alkylsulfanyl: The compound N-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide (CAS: 476431-49-9) replaces the benzylsulfanyl group with a shorter butan-2-ylsulfanyl chain. This alteration reduces steric bulk and lipophilicity (logP ~3.5 vs.
- Benzylsulfanyl vs. 2-Aminothiazole: In 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (compound 9g, C₂₇H₂₄N₆OS₂), the benzylsulfanyl is replaced with a 2-aminothiazole moiety. This introduces hydrogen-bonding capacity, which may improve tyrosinase inhibitory activity (IC₅₀ ~1.2 µM) compared to benzylsulfanyl derivatives, as seen in related studies .
Substitution at Position 4
- Phenyl vs. Fluorophenyl :
The analog 4-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide introduces a 4-fluorophenyl group, enhancing electron-withdrawing effects. This modification could increase metabolic stability by reducing oxidative degradation .
Functional Group Modifications
Benzamide vs. Sulfonamide
- N-{[5-(Benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide vs. 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide: Replacing the benzamide with a sulfonamide group (as in the latter compound) shifts the electronic profile, increasing acidity (pKa ~6.5 for sulfonamide vs.
Methoxybenzamide vs. Piperidine-Sulfonyl Derivatives
- N-Cyclohexyl-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (compound 9j, C₂₉H₃₇N₅O₄S₂) incorporates a sulfonyl-piperidine group, increasing molecular weight (583.76 g/mol) and introducing conformational rigidity. This structural feature correlates with enhanced antioxidant activity (DPPH scavenging IC₅₀ ~12 µM) compared to simpler benzamide derivatives .
Key Research Findings
Synthetic Flexibility : The triazole core allows modular substitutions, enabling tuning of electronic (e.g., fluorophenyl) and steric (e.g., benzylsulfanyl) properties .
2-Aminothiazole: Improves hydrogen-bonding interactions with enzymes like tyrosinase . Sulfonamide/Piperidine: Increases metabolic stability and diversifies target engagement (e.g., antioxidant vs. antimicrobial) .
Spectroscopic Confirmation : IR and NMR data confirm tautomeric preferences (e.g., thione vs. thiol forms in triazoles), critical for reactivity .
Biological Activity
N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
The compound is synthesized through a multi-step process involving the formation of a triazole ring, introduction of the benzylsulfanyl group via nucleophilic substitution, and subsequent functionalization to yield the final product. The molecular formula is with a molecular weight of approximately 400.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N4OS |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 445229-46-9 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation across various cancer cell lines, including lung and breast cancer models.
For instance, a study reported the IC50 values for related triazole derivatives against A549 (lung cancer) cells ranging from 2.12 μM to 6.75 μM in different assay formats (2D vs. 3D), indicating potent activity with lower cytotoxicity towards normal fibroblasts (MRC-5) .
The biological mechanism involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. The benzylsulfanyl group enhances binding affinity and specificity, potentially leading to inhibition of key signaling pathways involved in tumor growth and survival.
Case Study 1: Antimicrobial Properties
A series of triazole derivatives were evaluated for their antimicrobial activity against various pathogens. The results indicated that the presence of the benzylsulfanyl group significantly improved the antimicrobial efficacy compared to other structural analogs. This suggests potential applications in treating infections caused by resistant strains .
Case Study 2: Cytotoxicity Profile
In a comparative study of several triazole derivatives, this compound was tested against both cancerous and non-cancerous cell lines. The findings revealed that while exhibiting strong cytotoxic effects on cancer cells, it maintained a relatively low toxicity profile on normal cells, making it a candidate for further development in targeted cancer therapies .
4. Future Directions
The promising biological activities associated with this compound warrant further investigation into its structure-activity relationships (SAR). Future research should focus on optimizing its chemical structure to enhance selectivity and potency while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
